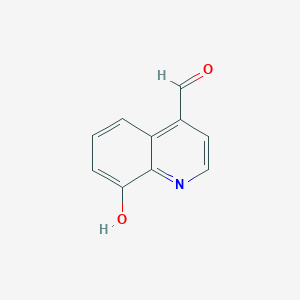

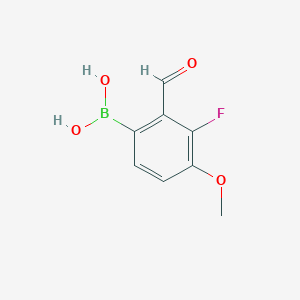

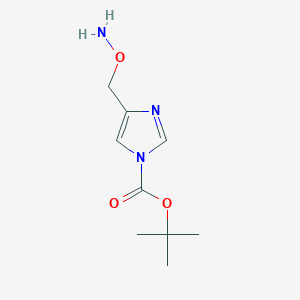

![molecular formula C14H21NO6 B3103916 2-tert-Butyl 8-ethyl 7-oxo-5-oxa-2-azaspiro[3.4]octane-2,8-dicarboxylate CAS No. 1453315-80-4](/img/structure/B3103916.png)

2-tert-Butyl 8-ethyl 7-oxo-5-oxa-2-azaspiro[3.4]octane-2,8-dicarboxylate

Overview

Description

“2-tert-Butyl 8-ethyl 7-oxo-5-oxa-2-azaspiro[3.4]octane-2,8-dicarboxylate” is a chemical compound with the CAS number 1453315-80-4 . It is a spirocyclic building block that was first synthesized by Carreira and coworkers .

Synthesis Analysis

The synthesis of this compound involves a series of reactions. The process starts with a solution of NaH in ether, to which methyl 2-hydroxyacetate is added . This is followed by the addition of tert-Butyl 3- (2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate in DMSO . The resulting solution is stirred overnight at room temperature . After adjusting the pH value of the solution to 4-5 with IN HCl, it is extracted with ether . The organic phase is then washed with water and dried over anhydrous Na2SO4, filtered, and concentrated under vacuum to afford the final product .Molecular Structure Analysis

The molecular formula of this compound is C14H21NO6 . It has a molecular weight of 299.32 . The structure of this compound includes a spirocyclic core, which is a common feature in many bioactive molecules .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of NaH with methyl 2-hydroxyacetate, followed by the addition of tert-Butyl 3- (2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate . The reaction is carried out in an inert atmosphere of N2 (g) .Physical And Chemical Properties Analysis

This compound is a solid and its color/form is not specified . The compound should be stored sealed in dry conditions at 2-8°C .Scientific Research Applications

Synthesis and Structure

Synthesis of Cyclic Amino Acid Esters The compound "tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate" has been synthesized as a cyclic amino acid ester, showcasing its relevance in the field of organic chemistry. This synthesis involved intramolecular lactonization reactions and was characterized using spectroscopy and mass spectrometry techniques. The crystal structure of this compound was determined via X-ray diffraction, revealing its bicyclo[2.2.2]octane structure that includes a lactone moiety and a piperidine ring (Moriguchi et al., 2014).

Pathways in Organic Synthesis In another study, "tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate" underwent reactions with N,N-dimethylformamide dimethyl acetal, leading to the formation of isomeric condensation products. This research emphasizes the compound's potential as a precursor for synthesizing biologically active heterocyclic compounds (Moskalenko & Boev, 2012).

Structural Analysis and Applications

Chiral Compound Synthesis The synthesis of chiral cyclic amino acid esters, such as "(2S, 5S)-tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate," was achieved without the use of chiral catalysts or chromatography. This process illustrates the compound's utility in creating structurally complex and chiral molecules (Moriguchi et al., 2014).

Pervaporation Purification In the field of chemical engineering, ethyl tert-butyl ether (ETBE), a related compound, has been used in the pervaporation purification process. This method is crucial for purifying ETBE from ethanol/ETBE azeotropic mixtures formed during industrial synthesis, indicating the practical applications of such compounds in industrial processes (Pulyalina et al., 2019).

Safety and Hazards

The compound has been assigned the signal word “Warning” and is associated with the precautionary statements P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) . It also has hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Future Directions

The spirocyclic core of this compound provides a new area of chemical space with straightforward functional handles for further diversification . This makes it a valuable building block for the synthesis of novel azaspiro[3.4]octanes, which could serve as multifunctional modules in drug discovery . Therefore, future research could focus on exploring the potential applications of this compound in medicinal chemistry and drug development .

properties

IUPAC Name |

2-O-tert-butyl 8-O-ethyl 7-oxo-5-oxa-2-azaspiro[3.4]octane-2,8-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO6/c1-5-19-11(17)10-9(16)6-20-14(10)7-15(8-14)12(18)21-13(2,3)4/h10H,5-8H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISDNOBCIAZHUFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1C(=O)COC12CN(C2)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501117760 | |

| Record name | 5-Oxa-2-azaspiro[3.4]octane-2,8-dicarboxylic acid, 7-oxo-, 2-(1,1-dimethylethyl) 8-ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501117760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-tert-Butyl 8-ethyl 7-oxo-5-oxa-2-azaspiro[3.4]octane-2,8-dicarboxylate | |

CAS RN |

1453315-80-4 | |

| Record name | 5-Oxa-2-azaspiro[3.4]octane-2,8-dicarboxylic acid, 7-oxo-, 2-(1,1-dimethylethyl) 8-ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1453315-80-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Oxa-2-azaspiro[3.4]octane-2,8-dicarboxylic acid, 7-oxo-, 2-(1,1-dimethylethyl) 8-ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501117760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

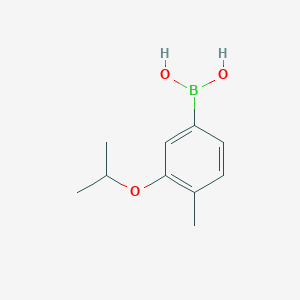

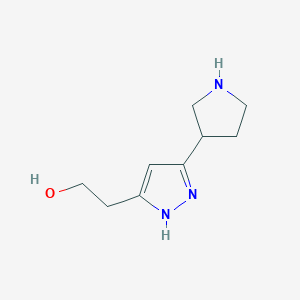

![tert-Butyl 4a,7-dihydro-1H-dicyclopenta[b,c]azete-4(3aH)-carboxylate](/img/structure/B3103870.png)

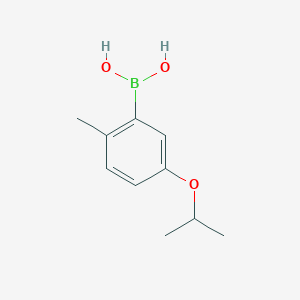

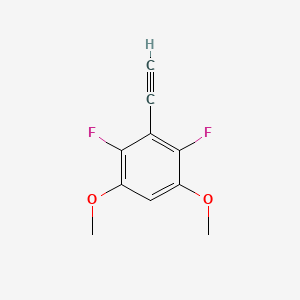

![L-Proline, 1-[(3,5-dimethyl-4-isoxazolyl)methyl]-](/img/structure/B3103898.png)

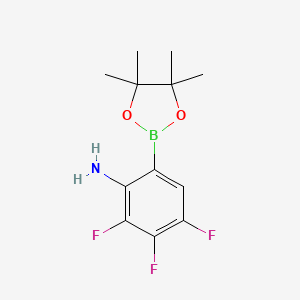

![[Methyl(3-nitropyridin-2-yl)amino]acetic acid](/img/structure/B3103909.png)